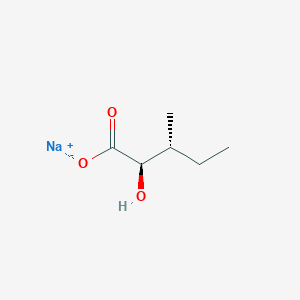
4-Hydroxypiperidine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypiperidine-d9 is a deuterated derivative of 4-hydroxypiperidine, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and resistance to metabolic degradation. The molecular formula of this compound is C5H2D9NO, and it has a molecular weight of 110.2 g/mol .
Applications De Recherche Scientifique
4-Hydroxypiperidine-d9 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways and understand the metabolism of piperidine derivatives.
Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
Target of Action
4-Hydroxypiperidine-d9, also known as 4-Piperidinol , is primarily used in the synthesis of a variety of medicinal compounds. It has been found to be a key component in the synthesis of pyrimidine derivatives, which have demonstrated antitumor activity . These derivatives target human tumor cell lines such as MGC-803, PC-3, A549, and H1975 .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of pyrimidine derivatives . These derivatives interact with their targets, the tumor cells, by inhibiting colony formation and cell migration . They also induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of pyrimidine derivatives . These derivatives, once synthesized, can affect various pathways in tumor cells, leading to inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .
Result of Action
The result of the action of this compound is seen in its role in the synthesis of pyrimidine derivatives with antitumor activity . These derivatives have shown to inhibit colony formation and cell migration of tumor cells, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase . This leads to the inhibition of cell proliferation, which is a key factor in the growth and spread of tumors .
Action Environment
The action environment of this compound is primarily in the laboratory setting, where it is used in the synthesis of pyrimidine derivatives The efficacy and stability of these derivatives, and thus the action of this compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
Orientations Futures
While specific future directions for 4-Hydroxypiperidine-d9 are not explicitly mentioned in the search results, it’s worth noting that the development of anticancer drugs with high specificity and low toxicity is a research hotspot . Furthermore, the use of 4-Hydroxypiperidine in the synthesis of various compounds suggests potential for further exploration in the field of medicinal chemistry .
Analyse Biochimique
Biochemical Properties
4-Hydroxypiperidine-d9 plays a role in biochemical reactions, particularly in the synthesis of potent antagonists of the human H(3) receptor .
Cellular Effects
Derivatives of 4-Hydroxypiperidine have shown antiproliferative activity against human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 4-Hydroxypiperidine derivatives can inhibit colony formation and cell migration of certain cells . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxypiperidine derivatives have moderate anti-proliferative activities . This suggests that this compound may have similar effects over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that 4-Hydroxypiperidine derivatives have shown antiproliferative activity against human tumor cell lines . This suggests that this compound may have similar dosage-dependent effects, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that 4-Hydroxypiperidine derivatives are involved in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist . This suggests that this compound may be involved in similar metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-d9 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-piperidone in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, with a suitable catalyst such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to achieve the desired isotopic purity. Additionally, the process may be optimized to minimize the use of expensive deuterium gas and catalysts, making it more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxypiperidine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone-d9 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with amines.
Major Products
Oxidation: 4-Piperidone-d9.
Reduction: this compound.
Substitution: Various substituted piperidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: The non-deuterated form, which is more susceptible to metabolic degradation.
4-Piperidone: An oxidized form of 4-hydroxypiperidine, used in different synthetic applications.
N-Methyl-4-hydroxypiperidine: A methylated derivative with different pharmacological properties.
Uniqueness
4-Hydroxypiperidine-d9 is unique due to its deuterium labeling, which provides increased stability and resistance to metabolic processes. This makes it particularly valuable in research applications where prolonged stability and accurate tracing are required. Its isotopic labeling also allows for the differentiation between endogenous and exogenous compounds in metabolic studies .
Propriétés
IUPAC Name |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-YHJFSNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])O)([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

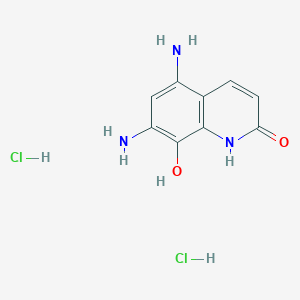
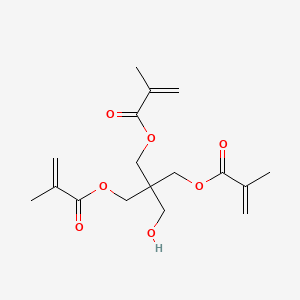
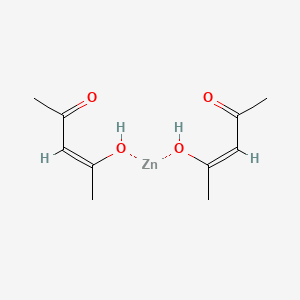
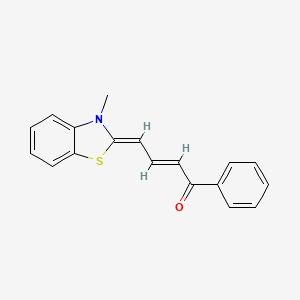
![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)


